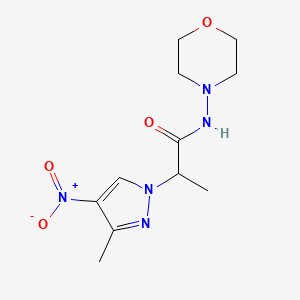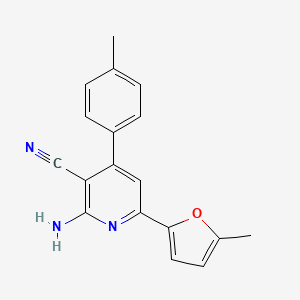![molecular formula C19H17N3O5S B10899559 4-methyl-N-(2-oxo-2-{(2E)-2-[(4-oxo-4H-chromen-3-yl)methylidene]hydrazinyl}ethyl)benzenesulfonamide (non-preferred name)](/img/structure/B10899559.png)
4-methyl-N-(2-oxo-2-{(2E)-2-[(4-oxo-4H-chromen-3-yl)methylidene]hydrazinyl}ethyl)benzenesulfonamide (non-preferred name)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-METHYL-N~1~-(2-OXO-2-{2-[(E)-1-(4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]HYDRAZINO}ETHYL)-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chromenyl group, a hydrazino linkage, and a benzenesulfonamide moiety, making it a unique molecule with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N~1~-(2-OXO-2-{2-[(E)-1-(4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]HYDRAZINO}ETHYL)-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of the chromenyl group, the hydrazino linkage, and the benzenesulfonamide moiety. Common synthetic routes may include:
Formation of the Chromenyl Group: This step involves the synthesis of 4-oxo-4H-chromen-3-yl derivatives through reactions such as the O-acylation of 7-hydroxy-2H-chromen-2-one with appropriate acyl chlorides.
Hydrazino Linkage Formation: The hydrazino linkage can be formed by reacting hydrazine derivatives with aldehydes or ketones to form hydrazones, followed by further functionalization.
Benzenesulfonamide Moiety Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-METHYL-N~1~-(2-OXO-2-{2-[(E)-1-(4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]HYDRAZINO}ETHYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Reduction: Reduction reactions can occur at the hydrazino linkage, converting it to amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols) . Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations.
Major Products
Major products formed from these reactions include quinone derivatives, amine derivatives, and substituted benzenesulfonamides .
Aplicaciones Científicas De Investigación
4-METHYL-N~1~-(2-OXO-2-{2-[(E)-1-(4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]HYDRAZINO}ETHYL)-1-BENZENESULFONAMIDE has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-METHYL-N~1~-(2-OXO-2-{2-[(E)-1-(4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]HYDRAZINO}ETHYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The chromenyl group may interact with enzymes or receptors involved in oxidative stress and inflammation . The hydrazino linkage can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity . The benzenesulfonamide moiety may inhibit enzymes such as carbonic anhydrase, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other chromenyl derivatives, hydrazones, and benzenesulfonamides. Examples include:
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate:
Indole Derivatives: Compounds with diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Benzenesulfonamide Derivatives: Compounds with applications in medicinal chemistry, particularly as enzyme inhibitors.
Uniqueness
4-METHYL-N~1~-(2-OXO-2-{2-[(E)-1-(4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]HYDRAZINO}ETHYL)-1-BENZENESULFONAMIDE is unique due to its combination of chromenyl, hydrazino, and benzenesulfonamide functionalities, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C19H17N3O5S |
|---|---|
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
2-[(4-methylphenyl)sulfonylamino]-N-[(E)-(4-oxochromen-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H17N3O5S/c1-13-6-8-15(9-7-13)28(25,26)21-11-18(23)22-20-10-14-12-27-17-5-3-2-4-16(17)19(14)24/h2-10,12,21H,11H2,1H3,(H,22,23)/b20-10+ |
Clave InChI |
BONWRVPSTLLEFD-KEBDBYFISA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N/N=C/C2=COC3=CC=CC=C3C2=O |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NN=CC2=COC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[(E)-{(2Z)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B10899478.png)
![4-bromo-N-(4-{[(2E)-2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B10899484.png)
![4-{[(E)-{5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10899489.png)
![2-[(5E)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10899498.png)
![3-[5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-imino-1,3-thiazolidin-4-one](/img/structure/B10899502.png)
![4-bromo-N-{4-[(2-cyclohexylidenehydrazinyl)carbonyl]phenyl}benzamide](/img/structure/B10899509.png)
![6-(2-chlorophenyl)-5-hexanoyl-9-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B10899517.png)
![2-[(2E)-2-(5-bromo-2,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B10899522.png)


![N-{[5-(benzylsulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}aniline](/img/structure/B10899557.png)
![(5Z)-6-hydroxy-5-({[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}methylidene)-3-phenylpyrimidine-2,4(3H,5H)-dione](/img/structure/B10899571.png)
![ethyl 4-[(4-oxo-2-phenylquinazolin-3(4H)-yl)amino]benzoate](/img/structure/B10899573.png)
![1-[(4-chlorophenoxy)methyl]-N-cyclohexyl-1H-pyrazole-3-carboxamide](/img/structure/B10899575.png)
